molecular formula C28H21BrN8OS B12413239 Antiproliferative agent-5

Antiproliferative agent-5

Cat. No.: B12413239
M. Wt: 597.5 g/mol
InChI Key: OVYBJFROGFLPKU-BUHFOSPRSA-N
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Description

Antiproliferative agent-5 is a compound known for its ability to inhibit the proliferation of cells, particularly cancer cells. This compound has garnered significant attention in the field of medicinal chemistry due to its potential applications in cancer therapy. Antiproliferative agents are crucial in the treatment of cancer as they can prevent the growth and spread of malignant cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Antiproliferative agent-5 involves several steps, including the formation of key intermediates and the final product. One common synthetic route involves the use of benzimidazole-based derivatives. The reaction conditions typically include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like palladium on carbon (Pd/C). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the final product. Techniques such as continuous flow synthesis and automated reactors are employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Antiproliferative agent-5 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. .

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substituting Agents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxides, while reduction reactions may yield alcohols or amines .

Scientific Research Applications

Antiproliferative agent-5 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Antiproliferative agent-5 involves its interaction with cellular targets, leading to the inhibition of cell proliferation. The compound binds to specific proteins and enzymes involved in cell cycle regulation, such as cyclin-dependent kinases (CDKs) and topoisomerases. This binding disrupts the normal function of these proteins, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high selectivity and potency against cancer cells. It has shown promising results in preclinical studies, with lower toxicity compared to other similar compounds. This makes it a potential candidate for further development as a therapeutic agent .

Properties

Molecular Formula

C28H21BrN8OS

Molecular Weight

597.5 g/mol

IUPAC Name

(E)-1-[4-[[2-(1H-benzimidazol-2-ylmethylsulfanyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino]phenyl]-3-(6-bromopyridin-2-yl)prop-2-en-1-one

InChI

InChI=1S/C28H21BrN8OS/c1-17-15-26(32-20-11-9-18(10-12-20)23(38)14-13-19-5-4-8-24(29)31-19)37-27(30-17)35-28(36-37)39-16-25-33-21-6-2-3-7-22(21)34-25/h2-15,32H,16H2,1H3,(H,33,34)/b14-13+

InChI Key

OVYBJFROGFLPKU-BUHFOSPRSA-N

Isomeric SMILES

CC1=NC2=NC(=NN2C(=C1)NC3=CC=C(C=C3)C(=O)/C=C/C4=NC(=CC=C4)Br)SCC5=NC6=CC=CC=C6N5

Canonical SMILES

CC1=NC2=NC(=NN2C(=C1)NC3=CC=C(C=C3)C(=O)C=CC4=NC(=CC=C4)Br)SCC5=NC6=CC=CC=C6N5

Origin of Product

United States

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